molecular formula C11H11IN2O2 B11788812 2-(4-(4-Iodophenoxy)-1H-pyrazol-1-yl)ethanol

2-(4-(4-Iodophenoxy)-1H-pyrazol-1-yl)ethanol

Cat. No.: B11788812
M. Wt: 330.12 g/mol
InChI Key: PRQRBWBQQZTBFO-UHFFFAOYSA-N
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Description

2-(4-(4-Iodophenoxy)-1H-pyrazol-1-yl)ethanol is an organic compound that features a pyrazole ring substituted with an iodophenoxy group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Iodophenoxy)-1H-pyrazol-1-yl)ethanol typically involves the reaction of 4-iodophenol with 1H-pyrazole-1-ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Iodophenoxy)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodophenoxy group can be reduced to form the corresponding phenol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of 2-(4-(4-Iodophenoxy)-1H-pyrazol-1-yl)acetaldehyde or 2-(4-(4-Iodophenoxy)-1H-pyrazol-1-yl)acetic acid.

    Reduction: Formation of 2-(4-(4-Hydroxyphenoxy)-1H-pyrazol-1-yl)ethanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(4-Iodophenoxy)-1H-pyrazol-1-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(4-Iodophenoxy)-1H-pyrazol-1-yl)ethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its iodophenoxy and pyrazole moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenol: Shares the iodophenoxy group but lacks the pyrazole ring.

    1H-Pyrazole-1-ethanol: Contains the pyrazole ring and ethanol moiety but lacks the iodophenoxy group.

    2-(4-Bromophenoxy)-1H-pyrazol-1-yl)ethanol: Similar structure with a bromine atom instead of iodine.

Uniqueness

2-(4-(4-Iodophenoxy)-1H-pyrazol-1-yl)ethanol is unique due to the presence of both the iodophenoxy group and the pyrazole ring, which confer distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C11H11IN2O2

Molecular Weight

330.12 g/mol

IUPAC Name

2-[4-(4-iodophenoxy)pyrazol-1-yl]ethanol

InChI

InChI=1S/C11H11IN2O2/c12-9-1-3-10(4-2-9)16-11-7-13-14(8-11)5-6-15/h1-4,7-8,15H,5-6H2

InChI Key

PRQRBWBQQZTBFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CN(N=C2)CCO)I

Origin of Product

United States

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